3-tert-Butyl-2-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-2-methyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family It consists of two benzene rings connected at the 1,1’ positions, with a tert-butyl group attached to the third carbon and a methyl group attached to the second carbon of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-2-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Grignard Reaction: This involves the reaction of an aryl magnesium halide with an aryl halide in the presence of a transition metal catalyst such as nickel or copper.
Industrial Production Methods: Industrial production of 3-tert-Butyl-2-methyl-1,1’-biphenyl often employs large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-tert-Butyl-2-methyl-1,1’-biphenyl can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form hydrogenated biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution.
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-tert-Butyl-2-methyl-1,1’-biphenyl is used as a ligand in various catalytic reactions, including hydroamination and cyclization reactions .
Biology: This compound is studied for its potential biological activities, including its role as a ligand in biological systems .
Medicine: Research is ongoing to explore the potential medicinal applications of 3-tert-Butyl-2-methyl-1,1’-biphenyl, particularly in drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 3-tert-Butyl-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal centers in catalytic reactions, facilitating various chemical transformations. The tert-butyl and methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
- 3,3’-di-tert-butyl-5,5’-dimethyl-1,1’-biphenyl-2,2’-diol
- 6,6′-[(3,3′-Di-tert-butyl-5,5′-dimethoxy-1,1′-biphenyl-2,2′-diyl)bis]
Comparison: 3-tert-Butyl-2-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers different reactivity and selectivity in various chemical reactions, making it valuable for specific applications in catalysis and material science .
Properties
CAS No. |
141504-68-9 |
---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-tert-butyl-2-methyl-3-phenylbenzene |
InChI |
InChI=1S/C17H20/c1-13-15(14-9-6-5-7-10-14)11-8-12-16(13)17(2,3)4/h5-12H,1-4H3 |
InChI Key |
ZOMLMLNQHSRSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.